BenchChemオンラインストアへようこそ!

(S)-2-Amino-7-Hydroxytetralin

Dopamine D2 Receptor Dopamine Autoreceptor Striatal Microdialysis

This (S)-configured 2-amino-7-hydroxytetralin is the essential chiral amine for synthesizing N,N-dipropyl-7-OH-DPAT, a dopamine D3 receptor agonist tool compound. Unlike the racemate or (R)-enantiomer, the (S)-form provides the correct stereochemistry for pharmacological studies of presynaptic dopaminergic mechanisms and β-adrenergic agent development. Use it as a reference standard for chiral HPLC method validation, leveraging its characteristic [α]D −90° (c=0.5, MeOH) and melting point 144–151 °C. Ensure batch-to-batch reproducibility; demand certified enantiomeric purity.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 85951-60-6
Cat. No. B125622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-7-Hydroxytetralin
CAS85951-60-6
Synonyms(S)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol;  (S)-7-Amino-5,6,7,8-tetrahydro-2-naphthalenol;  (7S)-7-Amino-5,6,7,8-tetrahydro-2-naphthalenol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=C(C=C2)O
InChIInChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m0/s1
InChIKeyVIYAPIMIOKKYNF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-7-Hydroxytetralin (CAS 85951-60-6) as a Chiral Dopaminergic Pharmacophore Scaffold


(S)-2-Amino-7-Hydroxytetralin (CAS 85951-60-6), also designated as (7S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol, is a chiral tetralin derivative containing both amino and phenolic hydroxyl functional groups on a conformationally constrained bicyclic framework [1]. It serves as the primary amine scaffold for an important class of dopamine receptor agonists, most notably the N,N-dipropyl-substituted derivative 7-OH-DPAT, which exhibits preferential binding to limbic D3 versus striatal D2 receptors [2]. The S-configured enantiomer provides the stereochemical foundation for synthesizing pharmacologically active N-alkylated 2-aminotetralins and serves as a chiral building block for phenylethanolaminotetraline derivatives with β-adrenergic activity [3].

Why Substituting (S)-2-Amino-7-Hydroxytetralin with Racemic Mixtures or Alternative Aminotetralin Regioisomers Compromises Scientific Reproducibility and Downstream Pharmacological Outcomes


Interchanging (S)-2-Amino-7-Hydroxytetralin with its racemic mixture (7-amino-5,6,7,8-tetrahydronaphthalen-2-ol, CAS 41363-00-2), its (R)-enantiomer (CAS 85951-61-7), or alternative regioisomers such as the 5-hydroxy- or 6,7-dihydroxy-substituted 2-aminotetralins without explicit justification is scientifically invalid. Stereochemistry at the C2 position of the tetralin ring directly dictates the pharmacological activity profile of N-substituted derivatives, with S-configured and R-configured enantiomers producing functionally distinct effects at dopamine autoreceptors [1]. Furthermore, the position of the phenolic hydroxyl group on the tetralin ring determines whether the N-alkylated derivative exhibits agonistic or antagonistic properties at D2-family receptors, with 5-OH-substituted compounds showing markedly different action profiles compared to 7-OH-substituted analogs [2]. These stereochemical and regiochemical dependencies render generic substitution a source of irreproducible data and invalidate comparative pharmacological analysis.

Quantitative Evidence: Differentiating (S)-2-Amino-7-Hydroxytetralin from its (R)-Enantiomer, Racemate, and Alternative Aminotetralin Scaffolds


Direct Head-to-Head Comparison: Stereochemical Dependence of Dopamine Autoreceptor Agonist Activity for 7-OH-Substituted Aminotetralins

In a direct enantiomeric comparison of 7-OH-substituted aminotetralin derivatives using in vivo rat striatal microdialysis, the R(+)-enantiomer of 7-OH-DPAT (derived from (R)-2-amino-7-hydroxytetralin) decreased dopamine release by 45-60% at autoreceptors regulating dopamine release, classifying it as a potent agonist. In contrast, the S(-)-enantiomer (derived from the target compound) produced only a maximal 40% decrease, exhibiting weak partial agonistic activity at the same autoreceptor population [1]. This demonstrates that the enantiomeric scaffold configuration directly translates into quantitatively distinct functional activity upon N-alkylation.

Dopamine D2 Receptor Dopamine Autoreceptor Striatal Microdialysis Enantioselective Pharmacology

Cross-Study Comparison: S(-)-7-OH-DPAT as a D3-Preferring Partial Agonist Scaffold Versus the Potent Full Agonist R(+)-7-OH-DPAT Scaffold

The N,N-dipropyl derivative of the target S-configured scaffold, S(-)-7-OH-DPAT, represents the less active enantiomeric series for dopamine receptor activation. Cross-study analysis with data on R(+)-7-OH-DPAT demonstrates that the R(+)-enantiomer exhibits 2-fold greater D3 receptor affinity than the racemate and a D3 versus D2 selectivity ratio of 64-fold in radioreceptor assays using human D3-expressing fibroblast membranes and rat striatal D2-containing membranes [1]. The S(-)-enantiomer, by extension, contributes lower affinity and reduced selectivity to the racemic mixture, making the pure S-configured scaffold valuable as a control compound, a synthetic precursor requiring subsequent stereochemical inversion, or a comparator in structure-activity relationship studies.

Dopamine D3 Receptor D2/D3 Selectivity Radioreceptor Binding Assay 7-OH-DPAT

Class-Level Inference: Regiochemical Position of the Phenolic Hydroxyl Group Determines Pre- Versus Postsynaptic Dopaminergic Activity Profile

Among N,N-dipropyl-2-aminotetralin regioisomers evaluated in parallel biochemical and behavioral assays, the 7-hydroxy-substituted derivative (derived from the target compound scaffold) showed the largest divergence between biochemical and behavioral potencies compared to 5-hydroxy- and 6,7-dihydroxy-substituted analogs [1]. This pattern was associated with selective presynaptic dopaminergic activity, manifested as marked hypomotility at low doses. Substitution with 5-hydroxy- or 6,7-dihydroxy regioisomers produces different activity profiles, including potential antagonistic properties at autoreceptors, reinforcing that the 7-hydroxy substitution pattern confers a distinct and non-interchangeable pharmacological signature.

Structure-Activity Relationship Pre- and Postsynaptic Dopamine Receptors Aminotetralin Regioisomers Hypomotility

Direct Physicochemical Comparison: Differential Melting Point, Optical Rotation, and Purity Specifications Between (S)- and (R)-2-Amino-7-Hydroxytetralin

The (S)- and (R)-enantiomers of 2-amino-7-hydroxytetralin are physically and spectroscopically distinguishable, with these differences serving as critical identity and purity verification parameters. The (S)-enantiomer exhibits a specific optical rotation of −90° (19°C ±10, c=0.5, MeOH) and a melting point range of 146.7°C to 150.2°C at 95% purity specification . In contrast, the (R)-enantiomer displays a specific optical rotation of +85° to +95° (20°C, 589 nm) (c=0.5, MeOH) and a melting point range of 143.4°C to 146.3°C at 97% purity specification . These orthogonal and physically verifiable differences enable unambiguous enantiomeric identification and quantification of stereochemical purity.

Chiral Purity Melting Point Specific Optical Rotation Enantiomeric Quality Control

Supporting Evidence: Defined Intermediate Role in the Synthesis of a Labeled Selective β-Adrenergic Stimulant

(S)-2-Amino-7-hydroxytetralin serves as a stereochemically defined synthetic intermediate in the preparation of Sodium Oxo-De(aminodimethyl) Bedoradrine-13C, d2 (S634552), a labeled selective β-adrenergic stimulant [1]. This application specifically requires the S-configured tetralin scaffold to produce the correct stereochemistry in the final phenylethanolaminotetraline pharmacophore, as the β-adrenergic activity of these compounds is stereospecific. The racemic mixture or (R)-enantiomer cannot substitute in this synthetic pathway without producing the incorrect stereoisomer of the final therapeutic agent.

Isotopic Labeling β-Adrenergic Receptor Phenylethanolaminotetraline Synthetic Intermediate

Validated Application Scenarios for (S)-2-Amino-7-Hydroxytetralin (CAS 85951-60-6) Based on Direct Comparative Evidence


Synthesis of S(-)-7-OH-DPAT for Dopamine Autoreceptor Partial Agonist Studies and D3 Receptor Investigations

Use (S)-2-amino-7-hydroxytetralin for N,N-dipropylation to produce S(-)-7-OH-DPAT, a dopamine D3-preferring compound with weak partial agonistic activity at dopamine autoreceptors. Based on cross-study evidence, the S(-)-enantiomer exhibits approximately 2-fold lower D3 receptor affinity than the R(+)-enantiomer and produces a maximal 40% decrease in striatal dopamine release via autoreceptor activation, compared to the 45-60% decrease produced by R(+)-7-OH-DPAT [1][2]. This scaffold is appropriate for investigators requiring a pharmacological tool with attenuated efficacy at D2-family receptors, for use as an enantiomeric control in structure-activity relationship studies, or for examining presynaptic dopaminergic mechanisms where partial agonism is mechanistically informative.

Synthesis of S-Configured Phenylethanolaminotetraline β-Adrenergic Agents and Labeled Derivatives

Employ (S)-2-amino-7-hydroxytetralin as the chiral amine building block for stereospecific synthesis of phenylethanolaminotetraline derivatives with β-adrenergic activity. This specific application requires the S-configured tetralin scaffold, as documented in the synthesis of Sodium Oxo-De(aminodimethyl) Bedoradrine-13C, d2 (S634552), a labeled selective β-adrenergic stimulant [1]. Substitution with the (R)-enantiomer or racemic material yields the incorrect stereoisomer of the final pharmacophore, which may exhibit reduced β-adrenergic receptor affinity or altered efficacy. This scenario is validated for medicinal chemistry groups developing β-adrenergic agents requiring defined stereochemistry at the tetralin core.

Enantiomeric Reference Standard for Chiral Chromatography and Quality Control Method Development

Utilize (S)-2-amino-7-hydroxytetralin as a reference standard for developing and validating chiral chromatographic separation methods. The compound exhibits well-characterized, orthogonal physicochemical properties that distinguish it from its (R)-enantiomer: specific optical rotation of −90° (c=0.5, MeOH) versus +85° to +95° for the (R)-enantiomer, and a melting point range of 146.7°C to 150.2°C versus 143.4°C to 146.3°C for the (R)-enantiomer [1][2]. These properties provide unambiguous identity confirmation and enable quantification of enantiomeric purity in synthesized derivatives or in quality control of incoming material. This scenario applies to analytical chemistry laboratories developing chiral purity assays for aminotetralin-based compounds.

Comparative Pharmacology Studies Investigating Regiochemical Determinants of Pre- Versus Postsynaptic Dopaminergic Activity

Incorporate (S)-2-amino-7-hydroxytetralin-derived compounds (specifically N,N-dipropyl-2-amino-7-hydroxytetralin) as the 7-hydroxy-substituted regioisomer comparator in studies examining how hydroxyl group position on the tetralin ring governs dopaminergic activity profiles. Class-level evidence demonstrates that the 7-hydroxy substitution pattern produces the largest divergence between biochemical and behavioral potency measures compared to 5-hydroxy and 6,7-dihydroxy analogs, manifesting as selective presynaptic activity and hypomotility at low doses [1]. Alternative regioisomers produce distinct activity profiles, including potential autoreceptor antagonism for 5-OH derivatives. This scenario is validated for neuropharmacology research groups conducting systematic structure-activity relationship investigations of aminotetralin dopaminergic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-7-Hydroxytetralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.